N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide
描述
属性
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N'-(2-methylquinolin-4-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O2/c1-19-16-24(22-8-4-5-9-23(22)30-19)31-28(35)27(34)29-18-26(33-13-6-3-7-14-33)20-10-11-25-21(17-20)12-15-32(25)2/h4-5,8-11,16-17,26H,3,6-7,12-15,18H2,1-2H3,(H,29,34)(H,30,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXUVGZCLSIBAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC4=C(C=C3)N(CC4)C)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
常见问题
Q. What are the key synthetic steps for preparing N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide?
- Methodology : Multi-step synthesis involves: (i) Condensation of oxalic acid derivatives with amine precursors (e.g., 1-methylindolin-5-yl-piperidin-ethylamine and 2-methylquinolin-4-amine). (ii) Controlled coupling reactions under inert atmospheres to prevent oxidation . (iii) Purification via normal-phase chromatography (e.g., gradient elution with dichloromethane/ethyl acetate/methanol) . (iv) Yield optimization by adjusting solvent polarity and reaction time .
Q. How is the compound’s structural identity validated post-synthesis?
- Analytical workflow :
- NMR spectroscopy : H and C NMR confirm proton environments and carbon frameworks (e.g., indoline methyl groups at δ ~2.5–3.1 ppm, quinoline protons at δ ~8.0–9.1 ppm) .
- LC-MS : Validates molecular weight (e.g., [M+H] peaks) and purity (>95%) .
- Elemental analysis : Confirms stoichiometry (C, H, N, O content) .
Q. Which functional groups dictate its chemical reactivity and bioactivity?
- Key groups :
- Oxalamide backbone : Participates in hydrogen bonding with biological targets (e.g., enzymes) .
- Piperidine/quinoline moieties : Enable hydrophobic interactions and π-π stacking .
- Methylindoline : Modulates steric effects and metabolic stability .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve yield and purity?
- Strategies :
- Catalyst screening : Use Pd-based catalysts for coupling reactions to reduce side products .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
- Chromatography refinement : Employ reverse-phase HPLC for challenging separations .
Q. How to resolve contradictions in reported bioactivity data (e.g., varying IC values)?
- Approach :
- Orthogonal assays : Validate target binding using SPR (surface plasmon resonance) alongside enzymatic assays .
- Metabolic stability testing : Assess liver microsome degradation to rule out false negatives .
- Structural analogs : Compare activity trends across derivatives to identify SAR (structure-activity relationship) outliers .
Q. What computational tools predict target binding and pharmacokinetics?
- Methods :
- Molecular docking : AutoDock Vina or Schrödinger Suite to map interactions with kinases or GPCRs .
- ADME prediction : SwissADME for bioavailability, CYP450 interactions, and BBB permeability .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes .
Q. What strategies enhance target specificity and reduce off-target effects?
- Design principles :
- Bioisosteric replacement : Substitute piperidine with morpholine to alter steric bulk .
- Prodrug modification : Introduce ester groups to improve solubility and tissue penetration .
- Selective functionalization : Add fluorine atoms to quinoline for enhanced π-stacking .
Q. How to design assays for validating mechanism of action (e.g., anticancer activity)?
- Experimental pipeline :
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